molecular formula C24H25N3O3 B368388 N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide CAS No. 942865-37-4

N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Cat. No. B368388
CAS RN: 942865-37-4
M. Wt: 403.5g/mol
InChI Key: TZXSVETXSZTVFR-UHFFFAOYSA-N
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Description

The compound “N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzodiazole ring, a furan ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The benzodiazole and furan rings contribute to the compound’s aromaticity, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For instance, the carboxamide group might be susceptible to hydrolysis, while the benzodiazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polar carboxamide group and its nonpolar benzodiazole and furan rings .

properties

IUPAC Name

N-[[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-13-18(2)15-19(14-17)29-12-10-27-21-8-5-4-7-20(21)25-23(27)16-26(3)24(28)22-9-6-11-30-22/h4-9,11,13-15H,10,12,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXSVETXSZTVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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